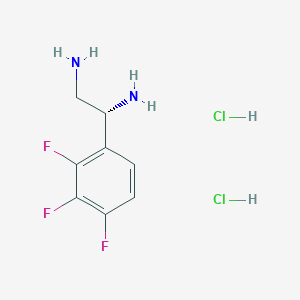

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl

Description

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2HCl is a chiral diamine derivative featuring a 2,3,4-trifluorophenyl substituent at the R-configured carbon of the ethane-1,2-diamine backbone. The compound is synthesized as a dihydrochloride salt to enhance its stability and solubility for pharmaceutical or chemical applications. The trifluorophenyl group introduces significant electron-withdrawing effects, which may influence reactivity, binding affinity, and metabolic stability.

Properties

Molecular Formula |

C8H11Cl2F3N2 |

|---|---|

Molecular Weight |

263.08 g/mol |

IUPAC Name |

(1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H9F3N2.2ClH/c9-5-2-1-4(6(13)3-12)7(10)8(5)11;;/h1-2,6H,3,12-13H2;2*1H/t6-;;/m0../s1 |

InChI Key |

ZJXQCXDLDULJHB-ILKKLZGPSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1[C@H](CN)N)F)F)F.Cl.Cl |

Canonical SMILES |

C1=CC(=C(C(=C1C(CN)N)F)F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-1-(2,3,4-trifluorophenyl)ethane-1,2-diamine 2HCl typically involves stereoselective reduction or amination steps starting from appropriately substituted trifluorophenyl precursors. The key challenges include achieving high enantiomeric purity and efficient conversion to the dihydrochloride salt for stability and handling.

Starting Materials and Key Intermediates

- 2,3,4-Trifluoroacetophenone or related trifluorophenyl ketones serve as starting points.

- Intermediate alcohols or imines are formed via reduction or reductive amination.

- The chiral center at the ethane-1,2-diamine moiety is introduced or preserved via selective biocatalytic or chemical reduction.

Synthetic Routes

Biocatalytic Reduction Route

- Recombinant microbial cells expressing carbonyl reductase enzymes can stereoselectively reduce trifluoromethyl-substituted acetophenones to the corresponding chiral amino alcohols or diamines.

- This method offers high enantioselectivity and mild reaction conditions.

- Optimization includes the use of surfactants or natural deep eutectic solvents to enhance enzyme activity and yield.

Chemical Reductive Amination

- The trifluorophenyl ketone is subjected to reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation.

- Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere are commonly used.

- Chiral auxiliaries or ligands may be employed to direct stereoselectivity.

Salt Formation

- The free base diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- This step improves compound stability and facilitates purification by crystallization.

Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|

| Biocatalytic reduction | Recombinant E. coli with carbonyl reductase, surfactants, natural solvents | 80-95 | >99% | Mild conditions, environmentally friendly |

| Chemical reductive amination | NaBH4 or catalytic hydrogenation, chiral ligands, HCl for salt formation | 70-90 | 85-98% | Requires careful control of stereochemistry |

| Salt formation | HCl in ethanol or ether | >95 | N/A | Crystallization step for purification |

Research Findings and Optimization

- Studies demonstrate that biocatalytic methods provide superior stereoselectivity compared to purely chemical routes, with enantiomeric excess often exceeding 99%.

- The use of surfactants and natural deep eutectic solvents in biocatalysis enhances enzyme stability and substrate solubility, leading to higher yields and reaction rates.

- Chemical reductive amination remains a viable alternative when biocatalysts are unavailable, with chiral ligands improving stereochemical outcomes.

- The dihydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

Summary Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Enantiomeric Purity |

|---|---|---|---|---|

| Biocatalytic Reduction | High stereoselectivity, mild conditions, green chemistry | Requires enzyme production and optimization | 80-95% | >99% |

| Chemical Reductive Amination | Established, scalable | Lower stereoselectivity, requires chiral auxiliaries | 70-90% | 85-98% |

| Salt Formation | Enhances stability and purification | Additional step after synthesis | >95% | N/A |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain amine derivatives.

Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, sodium ethoxide, methanol, ethanol.

Major Products Formed

Oxidation: Imines, amides.

Reduction: Amine derivatives.

Substitution: Substituted trifluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. Its interaction with biological targets such as enzymes and receptors is crucial for developing new drugs.

- Enzyme Inhibition : Studies indicate that (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and metabolic disorders.

- Receptor Modulation : The compound may modulate receptor signaling pathways, potentially leading to new treatments for neurological conditions. Its trifluoromethyl group enhances binding affinity to target receptors.

Synthesis and Industrial Applications

The synthesis of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. Industrial applications may include:

- Continuous Flow Processes : These methods are utilized for large-scale production while adhering to green chemistry principles to minimize waste.

The biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is linked to its ability to interact with various molecular targets:

- Mechanistic Insights : The compound may inhibit enzyme activity or modulate receptor signaling pathways critical for therapeutic efficacy. This includes potential applications in treating conditions such as hypertension and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific biological processes. The compound’s effects are mediated through its ability to form stable complexes with target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2HCl and related compounds:

*Estimated based on molecular formula C₈H₁₁F₃N₂·2HCl.

Key Insights:

Substituent Effects :

- Fluorine Positioning : The 2,3,4-trifluorophenyl group in the target compound provides a unique electronic and steric profile compared to bis-fluorinated analogs like B1 . The ortho/meta fluorine arrangement may enhance binding to aromatic pockets in enzymes or receptors.

- Halogen vs. Trifluoromethyl : Bromine (in ) increases molecular weight and polarizability, while trifluoromethyl groups () boost hydrophobicity and electron withdrawal.

Diamine Chain Length :

- Ethane-1,2-diamine derivatives generally exhibit lower cytotoxicity than propane-1,3-diamine analogs, as seen in antimycobacterial studies . This suggests the target compound’s shorter chain may improve therapeutic indices.

Biological Activity :

- Ethane-1,2-diamine derivatives with lipophilic substituents (e.g., 4-methoxybenzyl in ) show enhanced anthelmintic activity due to improved membrane permeability . The trifluorophenyl group in the target compound may similarly enhance bioavailability.

Synthetic Utility :

- Ethane-1,2-diamines are key intermediates for synthesizing piperazine-2,3-diones () and imidazolines (). The target compound’s stereochemistry and fluorination could enable asymmetric catalysis or chiral ligand design .

Biological Activity

(1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine 2HCl is an organic compound characterized by a trifluorophenyl group attached to an ethane-1,2-diamine backbone. Its molecular formula is C8H9F3N2 with a molecular weight of approximately 190.17 g/mol. The presence of the trifluoromethyl group is significant as it enhances the biological activity and pharmacokinetic properties of the molecule, making it a candidate for various therapeutic applications.

The biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluorophenyl moiety enhances binding affinity and specificity, potentially leading to significant therapeutic effects. Mechanistically, it may inhibit enzyme activity or modulate receptor signaling pathways.

Biological Targets and Effects

Research indicates that (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine can influence various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.

- Receptor Modulation : It may modulate receptor functions involved in neurotransmission and other physiological processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1R)-1-[3-(Trifluoromethyl)phenyl]ethane-1,2-diamine | C8H9F3N2 | Contains a trifluoromethyl group instead of trifluorophenyl. |

| N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine | C12H14F6N2 | Features dimethyl substitution on the diamine moiety. |

| (S,S)-N,N'-Dimethyl-1,2-bis(3-(trifluoromethyl)phenyl)ethane-1,2-diamine | C12H14F6N2 | Enantiomer with potential differences in biological activity compared to the R,R form. |

The unique trifluorophenyl substitution pattern of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine:

- Study on Enzyme Interaction : A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer metabolism. The inhibition was quantified using IC50 values that indicated a potent effect compared to control compounds .

- Receptor Binding Studies : Another research effort focused on its binding affinity to serotonin receptors. Results indicated that the compound exhibited a higher binding affinity than its non-fluorinated counterparts .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (1R)-1-(2,3,4-Trifluorophenyl)ethane-1,2-diamine suggests favorable absorption and distribution characteristics due to its lipophilicity imparted by the trifluoromethyl group. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.